3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide - 953168-52-0

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Catalog Number: EVT-3013552
CAS Number: 953168-52-0
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and orally active leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. It also exhibits a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. []

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

Compound Description: GR-55562 and its O-methylated analogs were synthesized and evaluated for their binding affinity at cloned h5-HT1D, h5-HT1B, and h5-HT1A receptors. Functional activity was determined using a [35S]GTPγS binding assay at the h5-HT1B receptor. [] GR-55562 itself, along with its O-methylated analog and (1Z)-3-(N,N-dimethylamino)prop-1-enyl derivative, act as neutral and potent antagonists. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It demonstrates high-affinity binding (Ki = 4.9 nM) and functional inverse agonism of inositol phosphate accumulation (IC50 = 5.2 nM) in human embryonic kidney cells expressing the human 5-HT2A receptor. [] It shows >2000-fold selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors and is inactive against a wide panel of other G-protein-coupled receptors. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 was reported as a potent and selective dopamine D4 receptor ligand. Structural modifications to this compound were explored to enhance its affinity for the D3 receptor. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

Compound Description: Compound 19 emerged from structural modifications of PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) aimed at improving D3 receptor affinity. This compound, along with others in the series, exhibited improved binding affinity for the D3 receptor while decreasing D4 affinity. []

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

Compound Description: Compound 27 was a derivative of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (compound 19) that displayed high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] It was considered a potential candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and feasibility of [11C] labeling. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)

Compound Description: Compound 41 exhibited high affinity for the D3 receptor and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Like compound 27, it was identified as a potential candidate for PET due to its binding affinity, lipophilicity, and potential for [11C] labeling. []

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride ([14C]-batanopride)

Compound Description: [14C]-batanopride, a radiolabeled analog of the antiemetic drug batanopride, was synthesized in a seven-step sequence. The synthesis involved specific labeling of the carbonyl group with carbon-14. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2, a benzamide derivative, showed potent neuroleptic activity. It was 13 times more potent than haloperidol and 408 times more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] YM-09151-2 also demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity compared with haloperidol and metoclopramide, indicating potential for fewer side effects in psychosis treatment. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in the treatment of blood cancers. It was synthesized by oxidation of Venetoclax using m-CPBA in dichloromethane. []

Compound Description: VHA is another potential oxidative impurity of Venetoclax. It was synthesized by heating VNO (Venetoclax N-oxide) with water under reflux for 36 hours, a process involving a [, ] Meisenheimer rearrangement. []

4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1)

Compound Description: Quin-C1 is a substituted quinazolinone identified as a ligand for formyl peptide receptor-like 1 (FPRL1). It induces chemotaxis, β-glucuronidase secretion in peripheral blood neutrophils, and enzyme release from RBL-FPRL1 cells. [] Quin-C1 also stimulates calcium mobilization, extracellular signal-regulated protein kinases 1 and 2 phosphorylation, and internalizes FPRL1 fused to green fluorescent protein. []

N-[4-(2-Pyridyl)thiazol-2-yl]benzamides

Compound Description: This series of compounds was developed as potential adenosine antagonists based on a template approach. They were designed by replacing the bicyclic heterocyclic ring system of earlier isoquinoline and quinazoline adenosine A3 receptor ligands with a thiazole ring. [] These compounds exhibited adenosine affinities in the micromolar range. []

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437)

Compound Description: LUF5437 is a potent and selective adenosine A1 receptor antagonist, exhibiting a Ki value of 7 nM. []

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417)

Compound Description: LUF5417 is a selective adenosine A3 receptor antagonist, displaying a Ki value of 82 nM. []

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472)

Compound Description: VUF5472 is a potent and highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM. []

N-Substituted Thiazolo and Thiadiazolo Ureas

Compound Description: This series of compounds represents urea analogs N-substituted with thiazolo and thiadiazolo heterocycles. These compounds were designed as potential adenosine receptor antagonists based on the structure of previously described quinazoline urea antagonists. []

Properties

CAS Number

953168-52-0

Product Name

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

IUPAC Name

3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide

Molecular Formula

C20H24N2O2

Molecular Weight

324.424

InChI

InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23)

InChI Key

NMTQEGRZYDVIQY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.